Wasa-Yu MPAA Ligand

Enantioselective C-H activation Palladium catalysis Chiral ligand design

The Wasa-Yu MPAA Ligand is a mono-N-protected amino acid (MPAA) derivative, specifically (S)-3-(2,6-difluorophenyl)-2-((((4-(trichloromethyl)heptan-4-yl)oxy)carbonyl)amino)propanoic acid (CAS 1346641-35-7). It belongs to the class of MPAA ligands developed for palladium(II)-catalyzed enantioselective C–H functionalization reactions.

Molecular Formula C18H22Cl3F2NO4
Molecular Weight 460.7 g/mol
Cat. No. B12054122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWasa-Yu MPAA Ligand
Molecular FormulaC18H22Cl3F2NO4
Molecular Weight460.7 g/mol
Structural Identifiers
SMILESCCCC(CCC)(C(Cl)(Cl)Cl)OC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O
InChIInChI=1S/C18H22Cl3F2NO4/c1-3-8-17(9-4-2,18(19,20)21)28-16(27)24-14(15(25)26)10-11-12(22)6-5-7-13(11)23/h5-7,14H,3-4,8-10H2,1-2H3,(H,24,27)(H,25,26)/t14-/m0/s1
InChIKeyMYNBDMWXOQDYED-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Wasa-Yu MPAA Ligand (CAS 1346641-35-7): An Optimized Chiral Ligand for Pd(II)-Catalyzed Enantioselective C–H Activation


The Wasa-Yu MPAA Ligand is a mono-N-protected amino acid (MPAA) derivative, specifically (S)-3-(2,6-difluorophenyl)-2-((((4-(trichloromethyl)heptan-4-yl)oxy)carbonyl)amino)propanoic acid (CAS 1346641-35-7) . It belongs to the class of MPAA ligands developed for palladium(II)-catalyzed enantioselective C–H functionalization reactions [1]. This ligand, also referred to as L27 in the seminal 2011 JACS publication, represents the culmination of systematic ligand optimization efforts by the Yu group .

Why Other MPAA Ligands Cannot Substitute for the Wasa-Yu MPAA Ligand in Enantioselective C–H Activation


Mono-N-protected amino acid (MPAA) ligands are not interchangeable scaffolds in Pd(II)-catalyzed enantioselective C–H activation. Systematic studies reveal that even subtle modifications to the amino acid side chain or the N-protecting group can dramatically alter enantioselectivity, often causing a drop in ee from >90% to below 50% [1]. The Wasa-Yu ligand incorporates a specific 2,6-difluorophenyl side chain and a bulky, electron-withdrawing trichloromethyl-containing carbamate protecting group that is not present in commercially common analogs like Fmoc-Phe-OH or Boc-Phe-OH [1]. These structural features are essential for achieving the high levels of stereoinduction (up to 93% ee) required for the synthesis of enantioenriched cyclopropane carboxylic acids; generic substitution with an alternative MPAA ligand will fail to deliver the same stereochemical outcome [1].

Quantitative Differentiation of the Wasa-Yu MPAA Ligand: Comparative Performance Data from Primary Literature


Enantioselectivity in Cyclopropane C–H Arylation: Wasa-Yu Ligand (L27) vs. TcBoc-Phe-OH (L17)

In the Pd(II)-catalyzed enantioselective C–H arylation of cyclopropanes with phenylboronic acid pinacol ester, the Wasa-Yu MPAA ligand (designated L27) provides an enantiomeric excess (ee) of 93% [1]. This is a substantial improvement over the simpler TcBoc-protected phenylalanine ligand (L17), which gives an ee of 85% under identical reaction conditions [1]. The optimization demonstrates that the specific structural features of L27—including the 2,6-difluorophenyl substitution and the optimized protecting group—are crucial for achieving the highest levels of stereoinduction.

Enantioselective C-H activation Palladium catalysis Chiral ligand design

Enantioselectivity Gap: Wasa-Yu MPAA Ligand vs. Fmoc-Protected Phenylalanine (L10)

A direct comparison in the same study shows that the commercially available Fmoc-Phe-OH (L10) ligand achieves only 68% ee in the same cyclopropane C–H arylation reaction [1]. The Wasa-Yu MPAA ligand (L27) more than doubles the stereochemical purity of the product compared to this more accessible analog, highlighting the value of its specialized design for demanding synthetic applications [1].

Asymmetric catalysis C-H functionalization Ligand screening

Performance Advantage of Wasa-Yu MPAA Ligand over Alkyl Side Chain MPAA Ligands (e.g., TcBoc-Leu-OH)

Systematic ligand screening established that the presence of an aryl side chain is crucial for achieving high enantioselectivity [1]. The Wasa-Yu MPAA ligand, featuring a 2,6-difluorophenyl group, achieves 93% ee. In contrast, the best-performing ligand with an alkyl side chain, TcBoc-Leu-OH, achieves only 78% ee under identical reaction conditions [1]. This data confirms that the specific aryl substitution pattern on the Wasa-Yu ligand is a key determinant of its superior performance.

Ligand design Structure-activity relationship Enantioselective catalysis

Primary Application Scenarios for the Wasa-Yu MPAA Ligand Based on Quantitative Evidence


Synthesis of Enantioenriched cis-Substituted Cyclopropanecarboxylic Acids

The Wasa-Yu MPAA ligand is the optimal choice for the Pd(II)-catalyzed enantioselective C–H activation/arylation of cyclopropanes to produce enantioenriched cis-substituted cyclopropanecarboxylic acids. The ligand enables the construction of these challenging chiral scaffolds with up to 93% ee, a level of stereocontrol unattainable with other MPAA ligands evaluated under the same conditions [1]. This application is particularly valuable for medicinal chemists and process chemists who require high enantiopurity in building blocks for drug discovery and development [1].

Retrosynthetic Disconnection for Chiral Cyclopropane-Containing Molecules

This ligand provides a powerful new retrosynthetic disconnection for the construction of chiral cyclopropanes [1]. Instead of relying on traditional, multi-step asymmetric synthesis routes, users can employ the Wasa-Yu MPAA ligand to install both the cyclopropane ring and the desired substituent in a single, enantioselective C–H functionalization step. This approach streamlines the synthesis of complex natural product analogs and pharmaceutical candidates containing this important pharmacophore [1].

Benchmark Ligand for Evaluating New Enantioselective C–H Activation Methodologies

Given its well-characterized and high-level performance (93% ee) in a specific, well-defined reaction, the Wasa-Yu MPAA ligand serves as an excellent benchmark for researchers developing new catalysts or ligands for enantioselective C–H activation [1]. Its performance provides a high bar against which new catalytic systems can be quantitatively compared, ensuring that any claimed improvements are rigorously validated against a known, high-performing standard [1].

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